Benzenesulfonamide, N-[(4-bromophenyl)methylene]-
Overview
Description
Benzenesulfonamide, N-[(4-bromophenyl)methylene]- is a chemical compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring The specific structure of Benzenesulfonamide, N-[(4-bromophenyl)methylene]- includes a bromophenyl group attached to the nitrogen atom of the sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-[(4-bromophenyl)methylene]- typically involves the reaction of benzenesulfonamide with 4-bromobenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction conditions may vary, but a common method involves heating the reaction mixture to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of Benzenesulfonamide, N-[(4-bromophenyl)methylene]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-[(4-bromophenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzenesulfonamides.
Scientific Research Applications
Benzenesulfonamide, N-[(4-bromophenyl)methylene]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-[(4-bromophenyl)methylene]- involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound inhibits the growth of bacteria by interfering with the biosynthesis of essential bacterial components. For its anticancer activity, the compound induces apoptosis in cancer cells by targeting specific pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide derivatives: Compounds with similar structures but different substituents on the benzene ring.
Thiazole-based sulfonamides: Compounds containing a thiazole ring attached to the sulfonamide group
Uniqueness
Benzenesulfonamide, N-[(4-bromophenyl)methylene]- is unique due to the presence of the bromophenyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Properties
IUPAC Name |
(NE)-N-[(4-bromophenyl)methylidene]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO2S/c14-12-8-6-11(7-9-12)10-15-18(16,17)13-4-2-1-3-5-13/h1-10H/b15-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBMAIIRXQBOKX-XNTDXEJSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/N=C/C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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